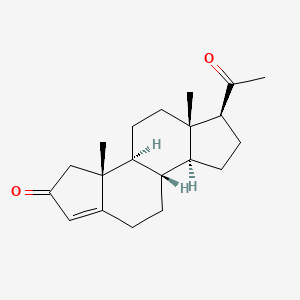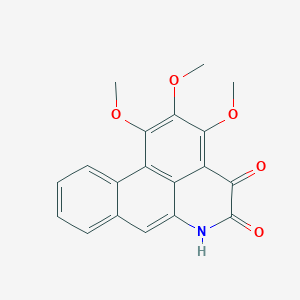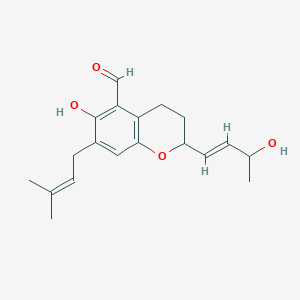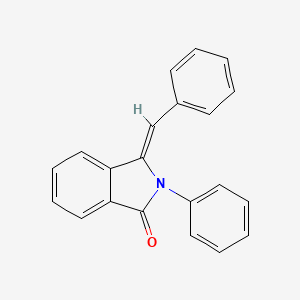
5-hydroxy-N-formyl-L-kynurenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-N-formyl-L-kynurenine is a 5-hydroxy-N-formylkynurenine. It derives from a 5-hydroxy-L-kynurenine and a N-formyl-L-kynurenine.
Aplicaciones Científicas De Investigación
Enzyme Studies and Metabolic Pathways
- 5-hydroxy-N-formyl-L-kynurenine is involved in enzymatic reactions in the brain, such as the hydrolysis to 5-hydroxy-kynurenine, indicating its role in neurochemical processes (Tsuda, Noguchi, & Kido, 1974).
- The compound is a substrate for kynureninase, an enzyme implicated in the metabolic pathways of tryptophan, suggesting its significance in amino acid metabolism (Tanizawa & Soda, 1979).
Neurochemistry and Brain Function
- Studies have shown the conversion of 5-hydroxy-N-formyl-L-kynurenine in the rat brain, indicating its potential role in regulating neurotransmitter concentrations (Tsuda, Noguchi, & Kido, 1972).
Biochemical Pathways and Disease Research
- Research on kynurenine pyruvate transaminase, which involves 5-hydroxy-N-formyl-L-kynurenine, contributes to understanding biochemical pathways relevant to neurological disorders (Minatogawa, Noguchi, & Kido, 1974).
- Studies involving 5-hydroxy-N-formyl-L-kynurenine in neonatal asphyxia provide insights into neuroprotective and neurotoxic metabolites in the brain, highlighting its potential in neonatal medicine and neurology research (Baran et al., 2001).
Analytical Chemistry and Disease Biomarkers
- 5-hydroxy-N-formyl-L-kynurenine is measured in analytical methods to study neuroactive metabolites associated with neurodegenerative disorders, emphasizing its importance in clinical diagnostics and research (Orsatti et al., 2015).
Propiedades
Fórmula molecular |
C11H12N2O5 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(2-formamido-5-hydroxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O5/c12-8(11(17)18)4-10(16)7-3-6(15)1-2-9(7)13-5-14/h1-3,5,8,15H,4,12H2,(H,13,14)(H,17,18)/t8-/m0/s1 |
Clave InChI |
LSTOUSIIVKMJBU-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)C(=O)C[C@@H](C(=O)O)N)NC=O |
SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



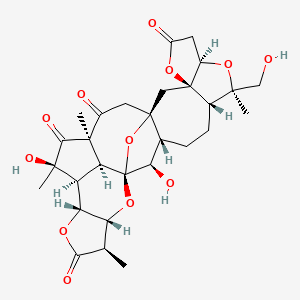
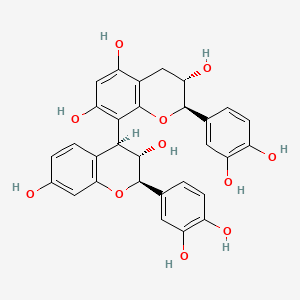

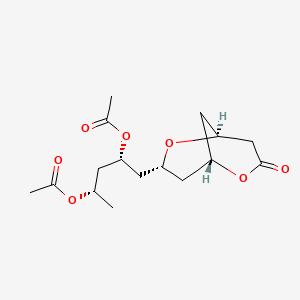
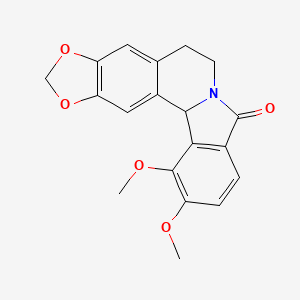
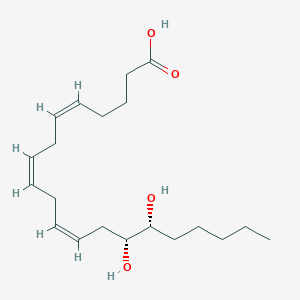
![2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium](/img/structure/B1243567.png)
